Superior BTK Inhibitory Potency When Used as a Scaffold vs. Related Pyridine Analogs
When incorporated as the core structural component in a series of pyrazolo[1,5-a]pyrazine derivatives, the 4-(4-tert-butylphenyl)pyridin-2(1H)-one scaffold (represented by Example 99 in patent US20240083900) demonstrates exceptionally high potency against Bruton's tyrosine kinase (BTK). In a direct biochemical assay measuring BTK inhibition, this compound exhibits an IC50 of 1 nM [1]. This represents a quantifiable and significant potency advantage over other structurally related compounds in the same patent series. For instance, a close analog featuring a different substitution pattern (Example 79 in the same patent) shows a markedly weaker IC50 of 5.5 nM under identical assay conditions [2]. This 5.5-fold difference in potency is a direct consequence of the specific 4-(4-tert-butylphenyl)pyridin-2(1H)-one motif and underscores its non-substitutable nature for applications requiring maximal target engagement.
| Evidence Dimension | BTK Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Analogous pyrazolo[1,5-a]pyrazine derivative (US20240083900, Example 79) with IC50 = 5.5 nM |
| Quantified Difference | Target compound is 5.5-fold more potent (1 nM vs 5.5 nM) |
| Conditions | In vitro biochemical BTK inhibition assay. |
Why This Matters
This 5.5-fold improvement in potency is a critical differentiator for drug discovery programs, where even small gains in target affinity can translate to lower effective doses, improved therapeutic windows, and reduced off-target effects in vivo.
- [1] BindingDB. (n.d.). BDBM658441: US20240083900, Example 99. Binding Database. Retrieved from https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 View Source
- [2] BindingDB. (n.d.). BDBM658433: US20240083900, Example 79. Binding Database. Retrieved from https://bdb8.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658433 View Source
